Icapamespib

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

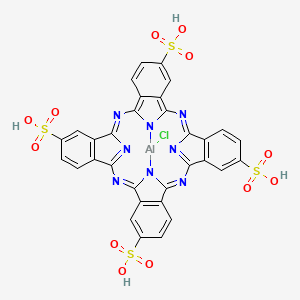

L'ICAPAMESPIB est synthétisé par une série de réactions chimiques impliquant des analogues de la purine. La synthèse comprend généralement les étapes suivantes :

Formation du squelette de purine : Le squelette de purine est synthétisé en utilisant une combinaison de réactions de substitution nucléophile et de cyclisation.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que l'iodo-benzo[d][1,3]dioxol-5-yle et le néopentyl-aminoéthyle, sont introduits par des réactions de substitution.

Assemblage final : Le composé final est assemblé par une série de réactions de couplage, suivies d'une purification et d'une cristallisation.

Méthodes de production industrielle

La production industrielle de l'this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Synthèse en lots : De grandes quantités du composé sont synthétisées dans des réacteurs discontinus.

Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation et la chromatographie.

Contrôle de la qualité : Le produit final subit un contrôle qualité rigoureux pour garantir qu'il répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions

L'ICAPAMESPIB subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels sur le squelette de purine.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les amines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements ultérieurs .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence pour étudier l'inhibition de la protéine de choc thermique 90 et ses effets sur le repliement et la stabilité des protéines.

Biologie : Investigations sur son rôle dans la modulation des réponses au stress cellulaire et de l'homéostasie des protéines.

Médecine : Exploration comme agent thérapeutique potentiel pour le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la sclérose latérale amyotrophique, ainsi que de divers cancers

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la protéine de choc thermique 90

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement l'activité de la protéine de choc thermique 90. Cette inhibition perturbe la fonction de l'épichaperome, un complexe de chaperonnes et de co-chaperonnes impliquées dans le repliement et la stabilité des protéines. En inhibant la protéine de choc thermique 90, l'this compound induit la dégradation des protéines associées aux maladies, exerçant ainsi ses effets thérapeutiques .

Applications De Recherche Scientifique

ICAPAMESPIB has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of heat shock protein 90 and its effects on protein folding and stability.

Biology: Investigated for its role in modulating cellular stress responses and protein homeostasis.

Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s Disease and amyotrophic lateral sclerosis, as well as various cancers

Industry: Utilized in the development of new drugs and therapeutic strategies targeting heat shock protein 90

Mécanisme D'action

ICAPAMESPIB exerts its effects by selectively inhibiting the activity of heat shock protein 90. This inhibition disrupts the function of the epichaperome, a complex of chaperones and co-chaperones involved in protein folding and stability. By inhibiting heat shock protein 90, this compound induces the degradation of disease-associated proteins, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Zélavespib : Un autre inhibiteur puissant de la protéine de choc thermique 90 avec des applications thérapeutiques similaires.

Ganetespib : Un inhibiteur de la protéine de choc thermique 90 utilisé dans la recherche sur le cancer.

Luminespib : Connu pour sa capacité à inhiber la protéine de choc thermique 90 et son potentiel dans le traitement du cancer.

Unicité de l'ICAPAMESPIB

L'this compound est unique en raison de sa haute sélectivité pour le site de liaison de l'adénosine triphosphate de la protéine de choc thermique 90 conformationnellement modifiée lorsqu'elle fait partie de l'épichaperome. Cette sélectivité lui permet de traverser efficacement la barrière hémato-encéphalique et de cibler les maladies neurodégénératives, ce qui en fait un candidat prometteur pour le développement thérapeutique .

Propriétés

IUPAC Name |

9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23IN6O2S/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYODNJZBUUEXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23IN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000999-96-1 | |

| Record name | Icapamespib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000999961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICAPAMESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/447591A1PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

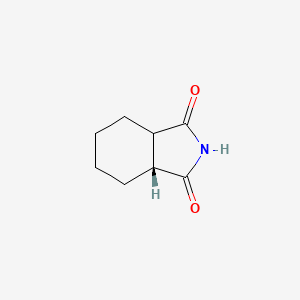

![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3318540.png)